molecular formula C8H4BrClF3N3 B13047732 3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine

3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine

Cat. No.: B13047732
M. Wt: 314.49 g/mol
InChI Key: YRKPXUATJCGNMT-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family This compound is characterized by its unique structure, which includes bromine, chlorine, methyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole derivatives with suitable reagents under controlled conditions. The reaction conditions often involve the use of strong bases or acids, and the process may require heating to facilitate the cyclization reaction . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as scaling up the reaction to meet commercial demands .

Chemical Reactions Analysis

3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and reactivity.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to alterations in cellular processes and pathways, which may be beneficial in the treatment of certain diseases .

Comparison with Similar Compounds

3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H4BrClF3N3

Molecular Weight

314.49 g/mol

IUPAC Name

3-bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H4BrClF3N3/c1-3-2-4(10)16-7(14-3)5(9)6(15-16)8(11,12)13/h2H,1H3

InChI Key

YRKPXUATJCGNMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)Cl)C(F)(F)F)Br

Origin of Product

United States

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